molecular formula C7H4ClFN2O B12328144 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro-

3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro-

Katalognummer: B12328144
Molekulargewicht: 186.57 g/mol
InChI-Schlüssel: WXRZAAVDLXFXBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound’s structure includes a fused benzene and pyrazole ring, with chlorine and fluorine substituents, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- can be achieved through several methods:

Analyse Chemischer Reaktionen

3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substituents like chlorine and fluorine can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators like prostaglandins .

Vergleich Mit ähnlichen Verbindungen

3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- can be compared with other indazole derivatives, such as:

The unique combination of chlorine and fluorine substituents in 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H4ClFN2O

Molekulargewicht

186.57 g/mol

IUPAC-Name

5-chloro-7-fluoro-2,7-dihydroindazol-3-one

InChI

InChI=1S/C7H4ClFN2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2,5H,(H,11,12)

InChI-Schlüssel

WXRZAAVDLXFXBM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=NNC2=O)C1F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.